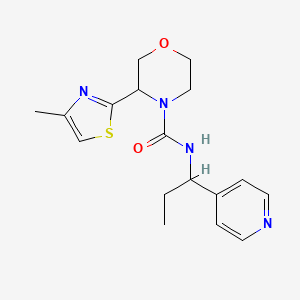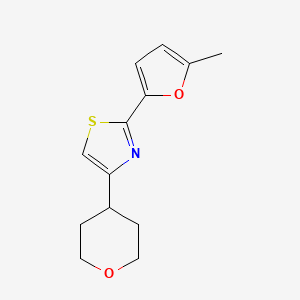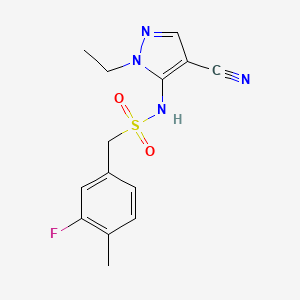![molecular formula C16H21ClN4 B7633266 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7633266.png)
3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a triazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole have been studied extensively. It has been shown to increase the activity of the GABAA receptor, leading to its anxiolytic and anticonvulsant effects. Additionally, it has been shown to increase the release of dopamine and serotonin, leading to its antidepressant effects. However, more research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
The advantages of using 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole in lab experiments include its high potency and selectivity for the GABAA receptor. Additionally, its synthesis method has been optimized to yield high purity and yield of the final product. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
将来の方向性
There are several future directions for further research on 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole. These include studying its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, more research is needed to fully understand its mechanism of action and physiological effects. Further studies are also needed to determine its potential toxicity and safety for human use. Overall, the potential pharmacological properties of this compound make it a promising candidate for further research in the field of neuroscience.
合成法
The synthesis of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole can be achieved through various methods, including the reaction of 3-chlorophenylpropylamine with ethyl 2-azidoacetate and subsequent reduction of the resulting azide with lithium aluminum hydride. Another method involves the reaction of 3-chlorophenylpropylamine with 4-methyl-1,2,4-triazole-3-thiol in the presence of sodium hydride. These methods have been optimized to yield high purity and yield of the final product.
科学的研究の応用
The potential pharmacological properties of 3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole have been studied in various scientific research areas. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
3-[1-[2-(3-chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4/c1-12(13-5-3-6-14(17)9-13)10-21-8-4-7-15(21)16-19-18-11-20(16)2/h3,5-6,9,11-12,15H,4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGSBEMMPNFGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1C2=NN=CN2C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(2-methoxycyclopentyl)urea](/img/structure/B7633197.png)

![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)
![1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea](/img/structure/B7633226.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)


